7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane
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Overview
Description
The compound you mentioned seems to be a derivative of spiro[4.5]decane . Spiro[4.5]decane is a type of organic compound that belongs to the class of sesquiterpenes . These compounds have a rich storehouse of diverse carbocyclic structural types .
Synthesis Analysis
While specific synthesis methods for “7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane” are not available, there are general methods for synthesizing spiro[4.5]decane derivatives. For instance, one method involves the use of tricarbonyl(tropone)iron via intramolecular Heck reactions .Molecular Structure Analysis
The molecular structure of spiro[4.5]decane derivatives can be complex. They often involve a spirocyclic system, which is a cyclic system with two rings of different sizes sharing one atom .Chemical Reactions Analysis
The chemical reactions involving spiro[4.5]decane derivatives can be complex and varied. For instance, the Heck reaction, a type of carbon-carbon bond-forming reaction, is often used in the synthesis of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of spiro[4.5]decane derivatives would depend on their specific chemical structure. For example, decane, a related alkane, is known to be a flammable liquid with a boiling point of 447.2 K and a melting point of 243.3 K .Scientific Research Applications
Synthetic Approaches and Chemical Structures
- Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related compounds, which share structural similarities with 7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane, are significant in biological activities and represent challenging targets for chemical synthesis. Various strategies for synthesizing these spiroaminals have been developed due to their potential applications and novelty of their skeletons (Sinibaldi & Canet, 2008).
- The study of crystal structures, such as that of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, provides insights into the conformation of these compounds and their chiral nature, which is crucial for understanding their chemical behavior and potential applications (W. Wen, 2002).
Drug Discovery and Biological Activities
- Novel classes of thia/oxa-azaspiro[3.4]octanes have been synthesized for use as multifunctional, structurally diverse modules in drug discovery. These spirocycles are designed to be versatile in their applications (Li, Rogers-Evans, & Carreira, 2013).
- The development of compounds like 6-azaspiro[4.5]decane-1,7-dione has shown susceptibility to nucleophilic attack, influencing their reactivity and potential as pharmacological agents (Hilmey, Gallucci, & Paquette, 2005).
Environmental and Analytical Applications
- Spirocyclic compounds, such as those derived from calix[4]arene with 1,4-dioxa-8-azaspiro[4.5]decane, have shown effectiveness as sorbents for carcinogenic azo dyes and aromatic amines, indicating their potential in environmental cleanup and analytical chemistry (Akceylan, Bahadir, & Yılmaz, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-oxa-9-azaspiro[4.5]decan-9-yl)-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-16(7-11-21-15-5-2-1-3-6-15)18-10-4-8-17(13-18)9-12-20-14-17/h1-3,5-6H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFICAKAEIHDISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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